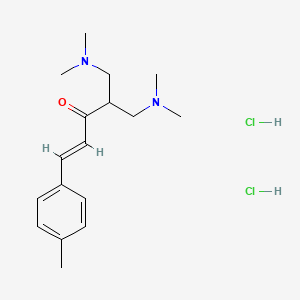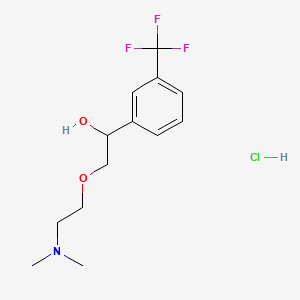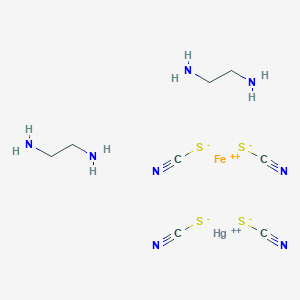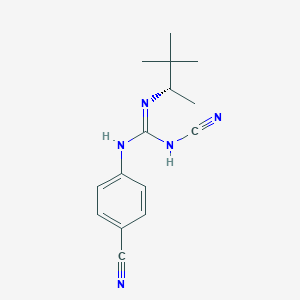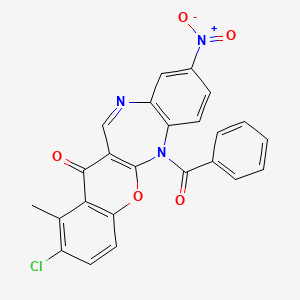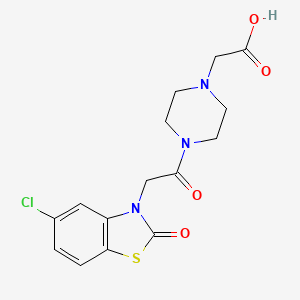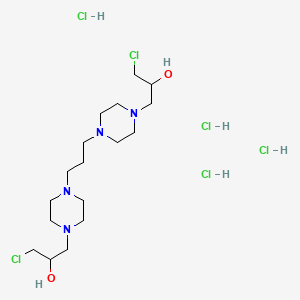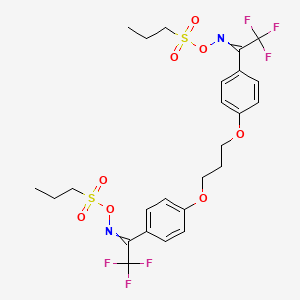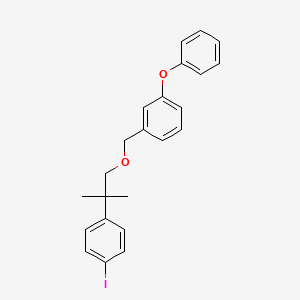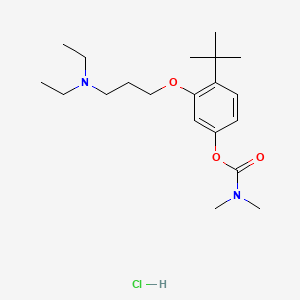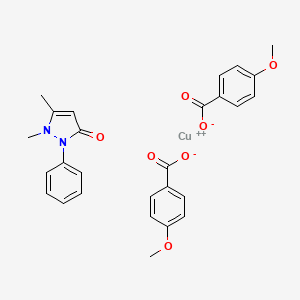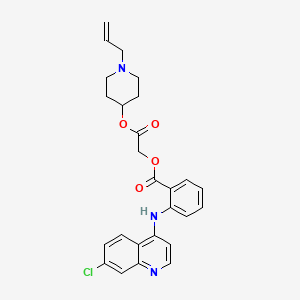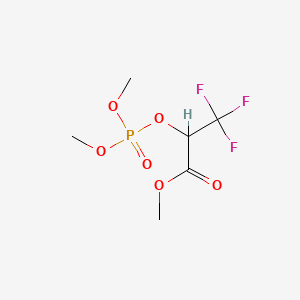
Propanoic acid, 2-((dimethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-((dimethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester is a chemical compound with the molecular formula C6H10F3O5P. This compound is characterized by the presence of a trifluoromethyl group, a dimethoxyphosphinyl group, and a methyl ester group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of propanoic acid, 2-((dimethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester typically involves the reaction of propanoic acid derivatives with dimethoxyphosphinyl chloride and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the oxidation of the phosphinyl group.
Reduction: Reduction reactions may target the ester group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Products may include phosphonic acids or phosphonates.
Reduction: Alcohol derivatives of the original ester.
Substitution: Substituted trifluoromethyl derivatives.
Applications De Recherche Scientifique
Propanoic acid, 2-((dimethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester is used in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for studying metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of propanoic acid, 2-((dimethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the phosphinyl group can participate in covalent bonding or coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Propanoic acid, 2-oxo-, methyl ester: This compound lacks the trifluoromethyl and phosphinyl groups, making it less reactive in certain chemical reactions.
Propanoic acid, 2-hydroxy-, methyl ester: This compound has a hydroxyl group instead of the trifluoromethyl group, resulting in different chemical properties and reactivity.
Uniqueness: Propanoic acid, 2-((dimethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester is unique due to the presence of the trifluoromethyl group, which imparts high electronegativity and lipophilicity, and the dimethoxyphosphinyl group, which can participate in various chemical reactions. These features make it a valuable reagent in organic synthesis and a useful tool in scientific research.
Propriétés
Numéro CAS |
108682-50-4 |
|---|---|
Formule moléculaire |
C6H10F3O6P |
Poids moléculaire |
266.11 g/mol |
Nom IUPAC |
methyl 2-dimethoxyphosphoryloxy-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C6H10F3O6P/c1-12-5(10)4(6(7,8)9)15-16(11,13-2)14-3/h4H,1-3H3 |
Clé InChI |
ACAJSEOGAFXIAY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C(F)(F)F)OP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-methylamino]-N-propylbenzamide;hydrochloride](/img/structure/B12753785.png)
